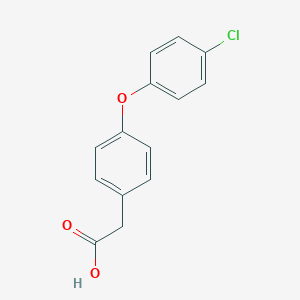

2-(4-(4-Chlorophenoxy)phenyl)acetic acid

説明

2-(4-(4-Chlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol It is characterized by the presence of a chlorophenoxy group attached to a phenylacetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. One common method includes dissolving phenol in dichloromethane, followed by the addition of iron(III) chloride and a small amount of sodium hypochlorite. The reaction mixture is then heated and maintained at a temperature of 25-30°C until the reaction is complete. The product is then precipitated, separated, and purified .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions:

- Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters. For example: This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

- Amide Formation : Reacts with primary or secondary amines (e.g., methylamine) via coupling agents like DCC (dicyclohexylcarbodiimide) to yield amides .

Decarboxylation

Under thermal or basic conditions, the acetic acid moiety undergoes decarboxylation:This reaction produces 4-(4-chlorophenoxy)toluene derivatives, which are intermediates in herbicide synthesis .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings participate in EAS reactions, influenced by the electron-withdrawing chlorophenoxy group:

| Reaction | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Meta to O | 3-Nitro-4-(4-chlorophenoxy)phenylacetic acid |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to Cl | Di-halogenated derivatives |

| Sulfonation | H₂SO₄, 100°C | Meta to O | Sulfonic acid derivatives |

The chlorophenoxy group directs incoming electrophiles to the meta position relative to the oxygen .

Ether Bond Cleavage

The ether linkage is susceptible to cleavage under strong acidic or reductive conditions:

- Acidic Hydrolysis : Yields 4-chlorophenol and iodobenzene derivatives .

- Reductive Cleavage : Lithium aluminum hydride (LiAlH₄) reduces the ether to a hydrocarbon chain.

Oxidation and Reduction

- Oxidation : The acetic acid group resists further oxidation, but the aromatic ring can be oxidized to quinones under strong oxidizers (e.g., KMnO₄/H⁺) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to cyclohexane derivatives, altering physicochemical properties .

Salt Formation

Reacts with bases (e.g., NaOH, KOH) to form water-soluble salts:Sodium salts are commonly used in agricultural formulations for enhanced solubility .

Condensation Reactions

The carboxylic acid participates in Pechmann or Knorr condensations to form heterocyclic compounds. For example, reacting with hydroxylamine forms oxazoline derivatives .

Photochemical Degradation

Under UV light, the chlorophenoxy group undergoes dechlorination and radical formation, leading to biphenyl ethers or phenolic byproducts .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Key Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | MeOH/H₂SO₄ | Methyl ester |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative |

| Ether Linkage | Acidic Cleavage | HI | 4-Chlorophenol + Iodobenzene |

| Chlorophenoxy Group | Photodegradation | UV Light | Dechlorinated biphenyl ethers |

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid involves several chemical reactions, primarily utilizing chlorophenol derivatives. A notable method includes the reaction of para-chlorophenol with o-chloroacetophenone to produce the desired compound through optimized synthetic routes that enhance yield and reduce reaction severity . The compound exhibits a molecular formula of C14H11ClO3 and a molecular weight of approximately 270.69 g/mol .

Agricultural Applications

Herbicide Development:

this compound is structurally related to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). Research indicates that compounds in this class can modulate plant growth by interfering with hormonal pathways, specifically auxin signaling . This characteristic positions them as potential candidates for developing new herbicides aimed at controlling broadleaf weeds.

Environmental Impact Studies:

Studies have also focused on the degradation of chlorophenoxy herbicides in soil environments. Research has isolated various fungal strains capable of degrading phenoxy acids, which could mitigate the environmental impact of these compounds when used in agricultural practices .

Medicinal Chemistry Applications

Anti-inflammatory Properties:

Research has indicated that derivatives of chlorophenoxyacetic acids possess anti-inflammatory properties. These compounds may inhibit specific pathways involved in inflammation, making them potential candidates for developing new anti-inflammatory drugs .

Potential in Treating Metabolic Disorders:

Recent studies have explored the role of related compounds in managing metabolic disorders such as diabetes and obesity. For instance, thiazolidin-4-one derivatives have shown promise in reversing insulin resistance and improving metabolic profiles, suggesting that chlorophenoxy derivatives might also contribute positively to metabolic health .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds, engage in electrostatic interactions, and participate in π–π stacking interactions with various biomolecules. These interactions can influence the compound’s biological activity and its effects on cellular processes .

類似化合物との比較

- 2-Chlorophenoxyacetic acid

- 2-Fluorophenoxyacetic acid

- 2-Methyl-4-chlorophenoxyacetic acid

Comparison: Compared to similar compounds, 2-(4-(4-Chlorophenoxy)phenyl)acetic acid is unique due to the presence of both a chlorophenoxy group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

2-(4-(4-Chlorophenoxy)phenyl)acetic acid, also known as TRC-C377705, is a synthetic organic compound that exhibits significant biological activity, particularly in agricultural and pharmaceutical applications. This compound belongs to a class of chlorophenoxy herbicides that mimic plant hormones known as auxins, influencing plant growth and development. Its unique structure includes a chlorophenoxy group attached to a phenylacetic acid backbone, which enhances its biological reactivity and efficacy.

The chemical formula for this compound is C₁₄H₁₁ClO₃. The synthesis typically involves the reaction of 4-chlorophenoxyacetic acid with chlorobenzene in the presence of a Lewis acid catalyst. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Herbicidal Activity

This compound acts primarily as a herbicide. Its mechanism is akin to that of natural auxins, leading to abnormal growth patterns in plants. This results in excessive cell division and elongation, ultimately causing uncontrolled growth and death in target weeds. The compound disrupts normal hormonal signaling pathways, which are crucial for plant development.

Anti-Inflammatory Properties

Recent studies have indicated potential anti-inflammatory effects of this compound when interacting with mammalian cells. It has been shown to activate PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which regulates gene expression involved in lipid metabolism and inflammation. This activation influences genes related to fatty acid uptake, triglyceride synthesis, and cholesterol metabolism .

Research Findings

Various studies have explored the biological activities of this compound:

- Herbicidal Efficacy : Research demonstrates its effectiveness against a range of weed species, highlighting its potential as an environmentally friendly herbicide alternative.

- Insulin Sensitization : In vitro studies have shown that derivatives of this compound can enhance glucose uptake in insulin-resistant models, suggesting its potential role in managing metabolic disorders .

- Antioxidant Activity : Some investigations into related compounds indicate that they may possess antioxidant properties, contributing to their therapeutic potential against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally similar to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | Contains two chlorine atoms on the phenoxy ring | Widely used as a herbicide; directly affects plant growth |

| 4-Chlorophenylacetic Acid | Chlorine atom on the phenyl ring | Simpler structure; less potent than this compound |

| 2-(4-Chloro-2-methylphenoxy)acetic Acid | Methyl group addition on the phenoxy ring | Different biological activity profile; used as a herbicide |

The distinct substitution pattern of this compound differentiates it from other chlorinated phenoxy compounds, contributing to its dual functionality as both a herbicide and a potential pharmaceutical agent.

Case Studies

- Field Trials : In agricultural settings, field trials have demonstrated that this compound effectively controls specific weed populations without significantly affecting crop yields.

- Pharmacological Assessments : Clinical evaluations of derivatives have shown promise in improving insulin sensitivity in diabetic models, suggesting further exploration into its therapeutic applications for metabolic disorders.

特性

IUPAC Name |

2-[4-(4-chlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWCXPKPSPHSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578356 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148401-42-7 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。